(Vinyloxy)cyclohexane
Overview
Description
(Vinyloxy)cyclohexane, also known as Cyclohexyl vinyl ether, is an organic compound with the molecular formula C8H14O . It is a colorless liquid at room temperature .
Synthesis Analysis
The synthesis of cyclohexanols, a potential polymer and fuel intermediates, from lignin-based phenolic compounds has been discussed in the literature . The process involves an in-depth evaluation of the nature of catalytic support, effect of reaction conditions (temperature and H2 pressure)/medium, active metallic sites .Molecular Structure Analysis
The molecular structure of (Vinyloxy)cyclohexane consists of a vinyl group attached to a cyclohexane ring . The systematic name for this compound is (ethenyloxy)cyclohexane .Chemical Reactions Analysis
Cyclohexane is a good example of a carbocyclic system that virtually eliminates eclipsing and angle strain by adopting non-planar conformations . The chemical industry is going through profound changes, creating tremendous opportunities for market players .Physical And Chemical Properties Analysis
(Vinyloxy)cyclohexane has a density of 0.9±0.1 g/cm3, a boiling point of 179.1±9.0 °C at 760 mmHg, a vapour pressure of 1.3±0.3 mmHg at 25°C, an enthalpy of vaporization of 39.8±3.0 kJ/mol, a flash point of 53.5±14.4 °C, and an index of refraction of 1.447 .Scientific Research Applications
1. Polymer Modification and Stabilization
(Vinyloxy)cyclohexane has been explored for modifying and stabilizing polymers. For instance, it is used in the epoxidation of thermally degraded poly(vinyl chloride) (PVC), resulting in polymers with improved stability and potential for various applications, such as secondary epoxy stabilizers for PVC (Szakâcs & Iván, 2004).
2. Synthesis of Star-Shaped Polymers
The compound plays a crucial role in the synthesis of star-shaped cyclopolymers. It is involved in cyclopolymerization reactions, leading to novel polymer structures with potential in various industrial applications due to their unique properties (Hashimoto et al., 2015).
3. Polymer Membrane Development
In the field of membrane science, (vinyloxy)cyclohexane contributes to the development of polymeric blend membranes. These membranes have applications in processes like pervaporation, which is a method for separating mixtures through selective permeation and evaporation (Zereshki et al., 2010).
4. Development of Vitrimers
(Vinyloxy)cyclohexane is instrumental in the creation of vitrimers, a class of polymeric materials known for their ability to be reworked into different shapes while being permanently cross-linked. This makes them highly versatile for various applications, particularly in materials science (Denissen et al., 2015).
5. Thermal Degradation Studies
The compound is used in the study of thermal degradation processes of various epoxy systems. Understanding these processes is vital for improving the thermal stability and performance of epoxy-based materials (Núñez et al., 2004).
6. Enhancing Polymer Crosslinking
Crosslinking of polymers such as PVC is another area where (vinyloxy)cyclohexane finds application. It is used to enhance the crosslinking efficiency, thereby improving the mechanical and thermal properties of the polymer (Garcia-Quesada & Gilbert, 2000).
7. Plasticizer Replacement in PVC
It is also explored as a potential replacement for conventional plasticizers in PVC formulations. This is part of efforts to find environmentally friendly alternatives to traditional plasticizers in the industry (Crespo et al., 2007).
8. Polymerization Catalyst Studies
(Vinyloxy)cyclohexane is studied in the context of polymerization catalysis, particularly focusing on its effects in the presence of various zirconocene-based catalysts. Such studies are essential for advancing polymer synthesis techniques (Grisi et al., 2006).
9. Greener Epoxidation Processes
The compound is utilized in developing greener routes for epoxidation processes, particularly in synthesizing specific epoxides. This aligns with the broader goal of making chemical processes more environmentally friendly (Mohammed et al., 2014).
10. Development of Organic/Inorganic Polymer Hybrids
Finally, (vinyloxy)cyclohexane is crucial in the synthesis of organic/inorganic polymer hybrids, which are materials with combined properties of both organic polymers and inorganic components. These hybrids have potential applications in areas like coatings and optoelectronics (Iwamura et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethenoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYPVFBQRUBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31976-09-7 | |
Record name | Poly(cyclohexyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074339 | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Vinyloxy)cyclohexane | |
CAS RN |
2182-55-0 | |
Record name | Cyclohexyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Vinyloxy)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2182-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexane, (ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (vinyloxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (VINYLOXY)CYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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